molecular formula C7H8F2N2 B14864255 2-(Difluoromethyl)-5-methylpyridin-3-amine

2-(Difluoromethyl)-5-methylpyridin-3-amine

Cat. No.: B14864255
M. Wt: 158.15 g/mol
InChI Key: ZLXXLGGZZCQDFL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a pyridine ring. The presence of the difluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. For example, the reaction of 5-methylpyridin-3-amine with a difluoromethylating agent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired compound . The reaction conditions often involve the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of more sustainable and cost-effective difluoromethylating reagents can further improve the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(difluoromethyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C7H8F2N2/c1-4-2-5(10)6(7(8)9)11-3-4/h2-3,7H,10H2,1H3

InChI Key

ZLXXLGGZZCQDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(F)F)N

Origin of Product

United States

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